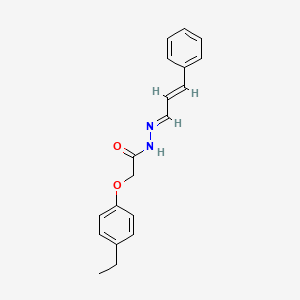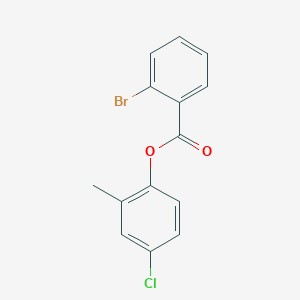![molecular formula C20H23N3O2 B5577507 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is a chemical compound with the linear formula C19H23N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis
The molecular structure of “N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide” is represented by the formula C19H23N3O . The molecular weight of the compound is 309.415 .Applications De Recherche Scientifique
Antipsychotic Agent Development
Research on N1-(2-Alkoxyphenyl)piperazines, which include similar structures to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, has shown potential antipsychotic properties. These compounds were evaluated for their biological activity, displaying high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors, indicative of their potential as antipsychotic agents. The study highlighted the importance of structural features in the biological activity of these compounds, with certain functionalities and substitutions enhancing their activity in predictive tests of clinical antipsychotic effects (Reitz et al., 1995).
Acetylcholinesterase Inhibitors
A study on thiazole-piperazine derivatives, including structures analogous to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, revealed their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This inhibition suggests potential for treating neurodegenerative diseases like Alzheimer's, where AChE activity is dysregulated. The synthesized compounds showed significant inhibition rates, demonstrating their potential as acetylcholinesterase inhibitors (Yurttaş, Kaplancıklı, & Özkay, 2013).
ACAT-1 Inhibition for Disease Treatment
K-604, a compound structurally related to N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT-1 is involved in cholesterol metabolism, and its inhibition can be crucial for treating diseases linked to ACAT-1 overexpression. The development of K-604 highlights the therapeutic potential of ACAT inhibitors in treating incurable diseases related to cholesterol metabolism dysregulation (Shibuya et al., 2018).
Anticancer Activity
Another study synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their anticancer activity against several human cancer cell lines. The results demonstrated that certain compounds exhibited significant activity, underscoring the potential of these structures in developing anticancer therapeutics. Molecular docking further supported the structure-activity relationship, providing insights into their mechanism of action (Boddu et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIEIHFROPDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)




![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)
